Cas no 103528-49-0 (Ristomycin A aglycone,5,22,31,55-tetrachloro-7-demethyl-64-O-demethyl-56-O-[2-deoxy-2-[(9-methyl-1-oxodecyl)amino]-b-D-glucopyranosyl]-42-O-a-D-mannopyranosyl-N15-methyl-(9CI))

Ristomycin A aglycone,5,22,31,55-tetrachloro-7-demethyl-64-O-demethyl-56-O-[2-deoxy-2-[(9-methyl-1-oxodecyl)amino]-b-D-glucopyranosyl]-42-O-a-D-mannopyranosyl-N15-methyl-(9CI) structure
103528-49-0 structure
Product Name:Ristomycin A aglycone,5,22,31,55-tetrachloro-7-demethyl-64-O-demethyl-56-O-[2-deoxy-2-[(9-methyl-1-oxodecyl)amino]-b-D-glucopyranosyl]-42-O-a-D-mannopyranosyl-N15-methyl-(9CI)
Numero CAS:103528-49-0
MF:C82H86Cl4N8O29
MW:1789.40846014023
CID:194634
PubChem ID:16131401
Update Time:2025-04-19

Ristomycin A aglycone,5,22,31,55-tetrachloro-7-demethyl-64-O-demethyl-56-O-[2-deoxy-2-[(9-methyl-1-oxodecyl)amino]-b-D-glucopyranosyl]-42-O-a-D-mannopyranosyl-N15-methyl-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Ristomycin A aglycone,5,22,31,55-tetrachloro-7-demethyl-64-O-demethyl-56-O-[2-deoxy-2-[(9-methyl-1-oxodecyl)amino]-b-D-glucopyranosyl]-42-O-a-D-mannopyranosyl-N15-methyl-(9CI)
    • kibdelin B
    • Ristomycin A aglycone,5,22,31,55-tetrachloro-7-demethyl-64-O-demethyl-56-O-[2-deoxy-2-[(9-methyl-1-oxodecyl)amino]-b-D-glucop
    • Ristomycin A aglycone, 5,22,31,55-tetrachloro-7-demethyl-64-O-demethyl-56-O-(2-deoxy-2-((9-methyl-1-oxodecyl)amino)-beta-D-glucopyranosyl)-42-O-alpha-D-mannopyranosyl-N15-methyl-
    • 103528-49-0
    • Inchi: 1S/C82H86Cl4N8O29/c1-30(2)9-7-5-4-6-8-10-54(101)88-79-69(107)66(104)41(28-95)81(123-79)122-72-51-22-34-23-52(72)119-71-43(84)19-35(20-44(71)85)65(103)63-78(114)92-61(80(115)116)39-24-36(97)25-50(120-82-70(108)68(106)67(105)53(29-96)121-82)55(39)38-17-31(11-14-45(38)98)58(74(110)94-63)89-75(111)59(34)90-76(112)60-40-26-37(27-47(100)56(40)86)117-49-21-32(12-15-46(49)99)57(87-3)73(109)93-62(77(113)91-60)64(102)33-13-16-48(118-51)42(83)18-33/h11-27,30,41,53,57-70,79,81-82,87,95-100,102-108H,4-10,28-29H2,1-3H3,(H,88,101)(H,89,111)(H,90,112)(H,91,113)(H,92,114)(H,93,109)(H,94,110)(H,115,116)
    • Chiave InChI: ZEWPEKFPIQQXCA-UHFFFAOYSA-N
    • Sorrisi: ClC1C=C2C=C(C=1OC1=CC3C(C(NC4C(NC(C(NC(C(=O)O)C5=CC(=CC(=C5C5=C(C=CC4=C5)O)OC4C(C(C(C(CO)O4)O)O)O)O)=O)C2O)=O)=O)NC(C2C4C(=C(C=C(C=4)OC4C(=CC=C(C=4)C(C(NC(C(N2)=O)C(C2C=CC(=C(C=2)Cl)OC(C=3)=C1OC1C(CO)C(C(C(NC(CCCCCCCC(C)C)=O)O1)O)O)O)=O)NC)O)O)Cl)=O)Cl

Proprietà calcolate

  • Massa esatta: 1786.42588
  • Massa monoisotopica: 1786.425480g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 22
  • Conta accettatore di obbligazioni idrogeno: 30
  • Conta atomi pesanti: 123
  • Conta legami ruotabili: 17
  • Complessità: 3610
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 19
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 581Ų

Proprietà sperimentali

  • PSA: 580.63
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD